molecular formula C33H24N4O6 B3744350 N-[4-[6-[[2-(4-acetamidophenyl)-4-oxo-3,1-benzoxazin-6-yl]methyl]-4-oxo-3,1-benzoxazin-2-yl]phenyl]acetamide

N-[4-[6-[[2-(4-acetamidophenyl)-4-oxo-3,1-benzoxazin-6-yl]methyl]-4-oxo-3,1-benzoxazin-2-yl]phenyl]acetamide

Cat. No.: B3744350
M. Wt: 572.6 g/mol
InChI Key: FBGXTYICCDXYKD-UHFFFAOYSA-N
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Description

N-[4-[6-[[2-(4-acetamidophenyl)-4-oxo-3,1-benzoxazin-6-yl]methyl]-4-oxo-3,1-benzoxazin-2-yl]phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazin core structure, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[6-[[2-(4-acetamidophenyl)-4-oxo-3,1-benzoxazin-6-yl]methyl]-4-oxo-3,1-benzoxazin-2-yl]phenyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetamidophenol with benzoxazin derivatives under controlled conditions. The reaction may require catalysts such as triethylamine and solvents like ethanol to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-[6-[[2-(4-acetamidophenyl)-4-oxo-3,1-benzoxazin-6-yl]methyl]-4-oxo-3,1-benzoxazin-2-yl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazin ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4-[6-[[2-(4-acetamidophenyl)-4-oxo-3,1-benzoxazin-6-yl]methyl]-4-oxo-3,1-benzoxazin-2-yl]phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[6-[[2-(4-acetamidophenyl)-4-oxo-3,1-benzoxazin-6-yl]methyl]-4-oxo-3,1-benzoxazin-2-yl]phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[6-[[2-(4-acetamidophenyl)-4-oxo-3,1-benzoxazin-6-yl]methyl]-4-oxo-3,1-benzoxazin-2-yl]phenyl]acetamide stands out due to its unique benzoxazin core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[6-[[2-(4-acetamidophenyl)-4-oxo-3,1-benzoxazin-6-yl]methyl]-4-oxo-3,1-benzoxazin-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N4O6/c1-18(38)34-24-9-5-22(6-10-24)30-36-28-13-3-20(16-26(28)32(40)42-30)15-21-4-14-29-27(17-21)33(41)43-31(37-29)23-7-11-25(12-8-23)35-19(2)39/h3-14,16-17H,15H2,1-2H3,(H,34,38)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGXTYICCDXYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(OC5=O)C6=CC=C(C=C6)NC(=O)C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[6-[[2-(4-acetamidophenyl)-4-oxo-3,1-benzoxazin-6-yl]methyl]-4-oxo-3,1-benzoxazin-2-yl]phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-[6-[[2-(4-acetamidophenyl)-4-oxo-3,1-benzoxazin-6-yl]methyl]-4-oxo-3,1-benzoxazin-2-yl]phenyl]acetamide
Reactant of Route 3
N-[4-[6-[[2-(4-acetamidophenyl)-4-oxo-3,1-benzoxazin-6-yl]methyl]-4-oxo-3,1-benzoxazin-2-yl]phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-[6-[[2-(4-acetamidophenyl)-4-oxo-3,1-benzoxazin-6-yl]methyl]-4-oxo-3,1-benzoxazin-2-yl]phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-[6-[[2-(4-acetamidophenyl)-4-oxo-3,1-benzoxazin-6-yl]methyl]-4-oxo-3,1-benzoxazin-2-yl]phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-[6-[[2-(4-acetamidophenyl)-4-oxo-3,1-benzoxazin-6-yl]methyl]-4-oxo-3,1-benzoxazin-2-yl]phenyl]acetamide

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